REACTION_CXSMILES
|
C(N(CC)C(=O)CC1[N:10]2[C:11]3[CH:27]=[CH:26][C:25](F)=[CH:24][C:12]=3[C:13](C3C=CC=CC=3F)=[N:14][CH:15](C)[C:9]2=NN=1)C.B>>[NH:10]1[C:11]2[CH:27]=[CH:26][CH:25]=[CH:24][C:12]=2[CH:13]=[N:14][CH:15]=[CH:9]1
|
Name
|
N,N-diethyl-4-methyl-8-fluoro-6-(o-fluorophenyl)-4H-s-triazolo[4,3-a]-[1,4]benzodiazepine-1-acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C(CC1=NN=C2N1C1=C(C(=NC2C)C2=C(C=CC=C2)F)C=C(C=C1)F)=O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CN=CC2=C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |